molecular formula C11H11N3OS B3833673 N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea CAS No. 69123-54-2

N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea

Cat. No. B3833673
CAS RN: 69123-54-2
M. Wt: 233.29 g/mol
InChI Key: SCKHIOSDMOKXAB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea, also known as MTU, is a synthetic compound that has been widely studied for its potential applications in scientific research. MTU belongs to a class of compounds known as thiazolidinones, which have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to possess potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been shown to possess anti-inflammatory and antimicrobial properties. It has also been shown to possess antioxidant activity, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. However, there are also some limitations to its use in lab experiments. For example, this compound has been shown to be toxic to normal cells at high concentrations, which may limit its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea. One area of research is the development of new derivatives of this compound that possess improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways and enzymes. Finally, further studies are needed to evaluate the potential of this compound as a treatment for other diseases, such as inflammation and infection.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound possesses potent anticancer activity and has been shown to possess a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on this compound that may lead to the development of new cancer therapeutics and other disease treatments.

properties

IUPAC Name

1-(4-methylphenyl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKHIOSDMOKXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314742
Record name 1-(4-methylphenyl)-3-(1,3-thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69123-54-2
Record name NSC288025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methylphenyl)-3-(1,3-thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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